molecular formula C8H6ClF3 B1610087 2-Chloro-5-methylbenzotrifluoride CAS No. 80245-27-8

2-Chloro-5-methylbenzotrifluoride

Cat. No. B1610087
CAS RN: 80245-27-8
M. Wt: 194.58 g/mol
InChI Key: CMXLWMLABMJODV-UHFFFAOYSA-N
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Description

2-Chloro-5-methylbenzotrifluoride, commonly referred to as 2C-M-BT, is a fluorinated aromatic compound. It is a colorless, volatile liquid with a boiling point of 212°C and a melting point of -50°C. 2C-M-BT is used in a variety of scientific applications, including organic synthesis, drug development, and molecular biology. It is also used as a solvent in pharmaceuticals and perfumes, and as a reagent in the synthesis of other organic compounds.

Scientific Research Applications

Coordination Chemistry and Luminescent Materials

Research has shown the utility of 2-Chloro-5-methylbenzotrifluoride derivatives in synthesizing coordination polymers with potential applications in luminescent materials. For instance, the reaction of specific imidazolium N-heterocyclic carbene precursors with metal ions like Ag(I) and Au(I) forms complexes and coordination polymers that exhibit intense luminescence in the solid state. These materials are of interest for their potential applications in optical devices and sensors due to their unique luminescent properties (Catalano & Etogo, 2007).

Inorganic Synthesis and Characterization

Another application involves the synthesis and characterization of square-planar tetranuclear silver and gold clusters supported by a pyrazole-linked bis(N-heterocyclic carbene) ligand. These clusters are intensely luminescent in the solid state, highlighting their potential use in developing new luminescent materials and in the study of metal-cluster interactions (Y. Z. and Chen, 2007).

Organic Chemistry and Material Science

Further research into the structural chemistry of trifluoromethyl-substituted compounds reveals insights into their molecular arrangements and potential applications in material science. Studies on the structures of various trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors show distinct dihedral angles and distances between atoms, contributing to our understanding of molecular design principles for developing new materials and pharmaceuticals (Li et al., 2005).

Theoretical and Computational Chemistry

Theoretical studies on benzimidazole and its derivatives, including those with trifluoromethyl groups, help in understanding their potential activity as corrosion inhibitors. These insights are crucial for the development of new materials with improved corrosion resistance, demonstrating the importance of computational chemistry in material science and industrial applications (Obot & Obi-Egbedi, 2010).

properties

IUPAC Name

1-chloro-4-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXLWMLABMJODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470798
Record name 2-Chloro-5-methylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylbenzotrifluoride

CAS RN

80245-27-8
Record name 1-Chloro-4-methyl-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80245-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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